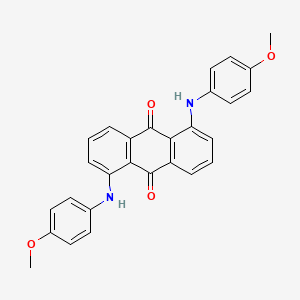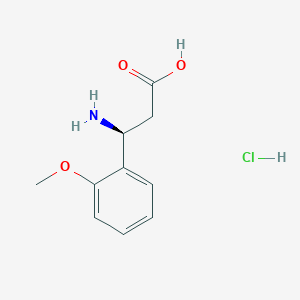
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by the presence of ethoxyphenyl and trimethylcyclohexyl groups attached to the anthraquinone core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of the ethoxyphenyl and trimethylcyclohexyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include ethoxybenzene, trimethylcyclohexylamine, and various catalysts to facilitate the reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and purification techniques are employed to isolate and refine the compound for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biochemical pathways and exerting its effects. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone
- 1-((4-Methoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone
- 1-((4-Chlorophenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone
Uniqueness
1-((4-Ethoxyphenyl)amino)-4-((3,3,5-trimethylcyclohexyl)amino)anthraquinone stands out due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties. This unique structure may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
29205-96-7 |
|---|---|
Formule moléculaire |
C31H34N2O3 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
1-(4-ethoxyanilino)-4-[(3,3,5-trimethylcyclohexyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C31H34N2O3/c1-5-36-22-12-10-20(11-13-22)32-25-14-15-26(33-21-16-19(2)17-31(3,4)18-21)28-27(25)29(34)23-8-6-7-9-24(23)30(28)35/h6-15,19,21,32-33H,5,16-18H2,1-4H3 |
Clé InChI |
MJBSYEWZIOCLRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4CC(CC(C4)(C)C)C)C(=O)C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



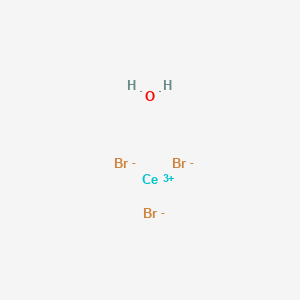
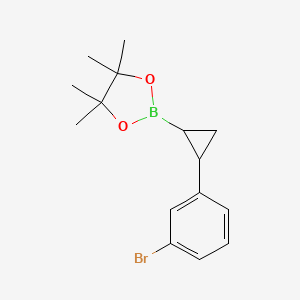
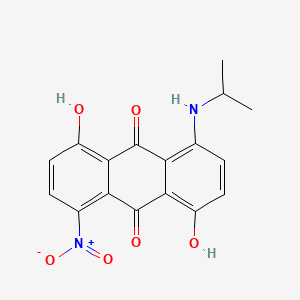



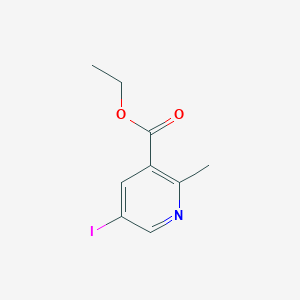
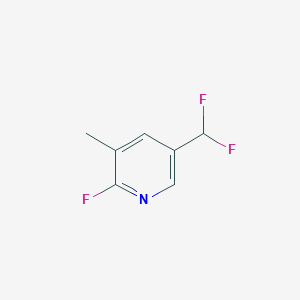
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)
